4-Fluoro-2-methoxybenzene-1-sulfonyl fluoride
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Overview
Description
4-Fluoro-2-methoxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H7FO3S It is a derivative of benzene, featuring a fluorine atom, a methoxy group, and a sulfonyl fluoride group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methoxybenzene-1-sulfonyl fluoride typically involves the fluorosulfonylation of 4-fluoro-2-methoxybenzene. One common method is the reaction of 4-fluoro-2-methoxybenzenesulfonyl chloride with a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid fluorinating agents and phase transfer catalysts can enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methoxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Electrophilic Aromatic Substitution: Nitro, sulfonyl, and halogenated derivatives of the benzene ring.
Scientific Research Applications
4-Fluoro-2-methoxybenzene-1-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Chemical Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving sulfonyl fluoride groups.
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of functional materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxybenzene-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, or cysteine, leading to the inhibition of enzyme activity . The compound can also interact with other molecular targets, modulating their function and affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonyl fluoride: Similar structure but lacks the fluorine atom, resulting in different reactivity and applications.
4-Fluorobenzenesulfonyl fluoride: Lacks the methoxy group, affecting its solubility and reactivity.
2-Methoxybenzenesulfonyl fluoride: The position of the methoxy group is different, leading to variations in chemical behavior.
Uniqueness
4-Fluoro-2-methoxybenzene-1-sulfonyl fluoride is unique due to the presence of both fluorine and methoxy groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic and biological applications .
Properties
Molecular Formula |
C7H6F2O3S |
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Molecular Weight |
208.18 g/mol |
IUPAC Name |
4-fluoro-2-methoxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6F2O3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3 |
InChI Key |
KPBUPFYCTADHKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)S(=O)(=O)F |
Origin of Product |
United States |
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